
5-Amino-1,3,4-thiadiazole-2-sulfonamide
概要
説明
. この化合物は、特に医薬品化学の分野において、さまざまな科学研究用途において可能性を示しています。
準備方法
合成経路と反応条件
CL-5343の合成は、アセタゾラミドを適切な試薬と反応させて5-アミノ-1,3,4-チアゾール-2-スルホンアミドを生成することによって行われます . 反応条件は通常、目的の生成物が高純度で得られるように、温度とpHを制御して行われます。
工業生産方法
CL-5343の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業用試薬と機器を使用して、大量の化合物を生成することが含まれます。反応条件は、収率を最大化し、不純物を最小限に抑えるように最適化されています。
化学反応の分析
反応の種類
CL-5343は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、異なるスルホンアミド誘導体を生成することができます。
還元: 還元反応はスルホンアミド基を修飾し、異なる官能基を生成することができます。
置換: CL-5343のアミノ基は置換反応に参加し、さまざまな誘導体を生成することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤が含まれます。反応条件は、目的の生成物によって異なりますが、一般的には温度とpHが制御されます。
主要な生成物
これらの反応から生成される主要な生成物には、さまざまなスルホンアミド誘導体が含まれ、これらは異なる生物活性と用途を持っています。
科学研究用途
CL-5343は、科学研究において幅広い用途があり、次のようなものがあります。
化学: さまざまな誘導体を生成するための有機合成における試薬として使用されます。
生物学: 炭酸脱水酵素の阻害剤として作用し、酵素の機能と相互作用を研究するのに役立ちます。
医学: 緑内障や特定のがんなど、炭酸脱水酵素活性に関連する疾患の治療における潜在的な治療用途.
産業: 新素材と化学プロセスの開発に使用されます。
科学的研究の応用
CL-5343 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to produce various derivatives.
Biology: Acts as an inhibitor of carbonic anhydrase, making it useful in studying enzyme functions and interactions.
Industry: Used in the development of new materials and chemical processes.
作用機序
CL-5343は、ヒト炭酸脱水酵素B(HCA-B)の活性を阻害することによって効果を発揮します . この化合物は酵素の活性部位に結合し、二酸化炭素の水和を触媒することを防ぎます。この阻害は、pH調節やイオン輸送など、さまざまな生理学的プロセスに影響を与えます。
類似化合物との比較
類似化合物
アセタゾラミド: 化学構造は異なるものの、同様の用途を持つ別の炭酸脱水酵素阻害剤です。
ブリンゾラミド: CL-5343と同様に緑内障の治療に使用されますが、薬物動態が異なります。
ジクロルフェナミド: 炭酸脱水酵素阻害活性を持つ別のスルホンアミド誘導体です。
CL-5343の独自性
CL-5343は、ヒト炭酸脱水酵素B(HCA-B)に対する特異的な結合親和性と、治療用化合物の標的デリバリー剤としての可能性により、独自性があります . この特異性は、研究と治療用途の両方において、貴重なツールとなっています。
生物活性
5-Amino-1,3,4-thiadiazole-2-sulfonamide (TDS) is a compound of significant interest due to its biological activities, particularly as an inhibitor of carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes. This article synthesizes findings from diverse studies to present a comprehensive overview of TDS's biological activity.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a thiadiazole ring and a sulfonamide group, which are critical for its biological activity. The presence of these functional groups contributes to its inhibitory effects on carbonic anhydrase enzymes.
TDS primarily functions as an inhibitor of human carbonic anhydrase isoenzymes (hCA-I and hCA-II). Research indicates that TDS and its derivatives exhibit varying degrees of inhibition against these enzymes, which are involved in the regulation of pH and fluid balance in the body. The mechanism involves binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and protons.
In Vitro Studies
A study conducted by Kasimogullari et al. (2009) synthesized various derivatives of TDS and assessed their inhibitory effects on hCA-I and hCA-II. The results showed that the new derivatives had IC50 values ranging from 0.055 µM to 2.6 µM for hCA-II, indicating potent inhibition compared to the parent compound and acetazolamide (AAZ), a well-known CA inhibitor .
Compound | IC50 (µM) for hCA-I | IC50 (µM) for hCA-II |
---|---|---|
TDS | 3.25 - 4.75 | 0.055 - 2.6 |
AAZ | - | - |
In Vivo Studies
In vivo experiments involving bile acid derivatives of TDS were performed on Sprague-Dawley rats. The study reported significant inhibition efficacy with p-values less than 0.001 for certain compounds, showcasing the potential therapeutic applications of TDS derivatives in conditions where CA activity is implicated .
Case Studies and Applications
- Antiglaucoma Agents : Due to its CA inhibitory properties, TDS has been explored as a potential treatment for glaucoma, where reducing intraocular pressure is critical.
- Diuretic Effects : The compound's ability to inhibit CA may also contribute to diuretic effects, making it relevant in treating conditions like hypertension.
- Cancer Research : Emerging studies suggest that CA inhibitors like TDS may have anticancer properties by disrupting tumor microenvironments that rely on CA activity for growth and metastasis .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-amino-1,3,4-thiadiazole-2-sulfonamide, and how can intermediates be characterized?
The compound is typically synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation or sulfonamide functionalization. Key steps include refluxing intermediates with reagents like ethanol and hydrochloric acid, followed by purification via vacuum concentration and extraction (e.g., ethyl acetate). Structural validation employs 1H NMR , IR spectroscopy , and elemental analysis , with purity assessed via TLC .
Q. What primary biological activities are associated with this compound?
The compound exhibits inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IV, and VII , with IC₅₀ values in the nanomolar to micromolar range. It also shows potential as an anticonvulsant and anticancer agent, linked to its sulfonamide moiety and thiadiazole core .
Q. How should researchers handle safety protocols for this compound in laboratory settings?
Follow strict lab safety guidelines:
- Store separately from organic/inorganic reagents, classified by hazard (e.g., sulfonamides under "sulfonic derivatives").
- Prohibit eating, smoking, or unauthorized personnel in lab areas.
- Use emergency equipment (eye wash stations, fire extinguishers) and maintain clean workspaces .
Advanced Research Questions
Q. How does the compound selectively inhibit carbonic anhydrase isoforms, and what structural insights support this?
X-ray crystallography reveals that the sulfonamide group coordinates with the zinc ion in the hCA active site, while the thiadiazole ring stabilizes hydrophobic interactions. Modifications at the 5-amino position (e.g., acridine or pyrazole substituents) enhance isoform specificity. For example, bulky groups improve selectivity for hCA II over hCA I .
Q. What methodologies resolve contradictions in inhibition data across studies?
Discrepancies in IC₅₀ values often arise from assay conditions (e.g., pH, temperature) or enzyme sources. Standardize protocols using:
- Stopped-flow CO₂ hydration assays for kinetic analysis.
- Recombinant isoforms (e.g., hCA II expressed in E. coli) to control enzyme purity.
- Statistical validation via dose-response curves and Hill slope calculations .
Q. How can structure-activity relationship (SAR) studies optimize this compound for anticonvulsant applications?
SAR strategies include:
- Introducing arylidene or benzoyl groups at the 5-position to enhance blood-brain barrier penetration.
- Replacing the thiadiazole sulfur with oxygen (oxadiazole analogs) to reduce toxicity while retaining activity.
- Validating efficacy via maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents .
Q. What crystallographic techniques elucidate binding modes with therapeutic targets?
High-resolution X-ray diffraction (1.5–2.0 Å resolution) of hCA II co-crystallized with the compound identifies critical interactions:
- Zinc coordination via the sulfonamide NH groups.
- π-Stacking between the thiadiazole ring and Phe131/Val135 residues.
- Solvent accessibility maps guide derivatization for improved binding .
Q. Methodological Considerations
Q. How should researchers design assays to evaluate anticancer activity?
Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with the following controls:
- Positive control : Doxorubicin or cisplatin.
- Negative control : Untreated cells + DMSO vehicle.
- Measure IC₅₀ values at 48–72 hours and validate via apoptosis markers (e.g., caspase-3 activation) .
Q. What analytical techniques are critical for purity assessment?
- HPLC-MS (≥95% purity, C18 column, acetonitrile/water gradient).
- ¹³C NMR to confirm absence of disulfide byproducts.
- Elemental analysis (deviation ≤0.4% for C, H, N, S) .
Q. Conflict Resolution & Best Practices
特性
IUPAC Name |
5-amino-1,3,4-thiadiazole-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O2S2/c3-1-5-6-2(9-1)10(4,7)8/h(H2,3,5)(H2,4,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMVBPQOACUDRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164324 | |
Record name | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14949-00-9 | |
Record name | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014949009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tio-urasin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1,3,4-thiadiazole-2-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESACETYL ACETAZOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F687N81LIZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。